molecular formula C11H13BrClN B8015945 (5-Bromo-2-chloro-benzyl)-cyclobutyl-amine

(5-Bromo-2-chloro-benzyl)-cyclobutyl-amine

Cat. No.: B8015945
M. Wt: 274.58 g/mol
InChI Key: RXTOPTUGCAKNGI-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloro-benzyl)-cyclobutyl-amine is an organic compound that features a benzyl group substituted with bromine and chlorine atoms, attached to a cyclobutyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-chloro-benzyl)-cyclobutyl-amine typically involves the following steps:

    Bromination and Chlorination: The starting material, benzylamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 5 and 2 positions, respectively.

    Cyclobutylation: The brominated and chlorinated benzylamine is then reacted with cyclobutylamine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.

    Reduction Products: Reduction can yield primary or secondary amines.

Chemistry:

    Synthesis of Complex Molecules: this compound can be used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: The compound may be investigated for its potential biological activity and therapeutic applications, such as in the development of new drugs.

Industry:

    Chemical Manufacturing: It can be used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloro-benzyl)-cyclobutyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (5-Bromo-2-chloro-benzyl)-cyclopropyl-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    (5-Bromo-2-chloro-benzyl)-cyclopentyl-amine: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.

Uniqueness:

    Cyclobutyl Group: The presence of the cyclobutyl group in (5-Bromo-2-chloro-benzyl)-cyclobutyl-amine may confer unique steric and electronic properties, influencing its reactivity and interactions compared to similar compounds with different cycloalkyl groups.

Properties

IUPAC Name

N-[(5-bromo-2-chlorophenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-9-4-5-11(13)8(6-9)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTOPTUGCAKNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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